(3-Bromobenzo[b]thiophen-2-yl)boronic acid (3-Bromobenzo[b]thiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20537845
InChI: InChI=1S/C8H6BBrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,11-12H
SMILES:
Molecular Formula: C8H6BBrO2S
Molecular Weight: 256.92 g/mol

(3-Bromobenzo[b]thiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC20537845

Molecular Formula: C8H6BBrO2S

Molecular Weight: 256.92 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromobenzo[b]thiophen-2-yl)boronic acid -

Specification

Molecular Formula C8H6BBrO2S
Molecular Weight 256.92 g/mol
IUPAC Name (3-bromo-1-benzothiophen-2-yl)boronic acid
Standard InChI InChI=1S/C8H6BBrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,11-12H
Standard InChI Key ZBRIQMFGSQQWHK-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C2=CC=CC=C2S1)Br)(O)O

Introduction

Structural and Functional Overview

(3-Bromobenzo[b]thiophen-2-yl)boronic acid belongs to the class of arylboronic acids, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic heterocycle. The benzo[b]thiophene core provides a rigid, planar structure, while the bromine substituent at the 3-position enhances electrophilicity, facilitating subsequent functionalization. The boronic acid moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds in medicinal and materials chemistry .

The pinacol ester derivative, (3-bromobenzo[b]thiophen-2-yl)boronic acid pinacol ester (C₁₀H₁₄BBrO₂S), is often preferred over the free boronic acid due to its improved stability and handling properties. X-ray crystallographic studies of related nickel complexes reveal that the boronic ester coordinates to the metal center through its sulfur and boron atoms, forming η²-thiophyne complexes .

Synthesis and Manufacturing

Conversion to the Pinacol Ester

The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under reflux conditions. This step replaces the labile -B(OH)₂ group with a stable boronic ester, yielding (3-bromobenzo[b]thiophen-2-yl)boronic acid pinacol ester (1b) as a white crystalline solid in 80% yield .

Key Reaction Conditions

  • Solvent: Toluene

  • Temperature: Reflux (~110°C)

  • Purification: Silica gel chromatography (hexane/EtOAc = 20:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pinacol ester (1b) exhibits distinct signals in its ¹H, ¹³C, and ¹¹B NMR spectra:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.40 (s, 12H, pinacol methyl groups)

    • δ 7.39–7.48 (m, 2H, aromatic protons)

    • δ 7.82–7.94 (m, 2H, aromatic protons) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 25.0 (pinacol methyl carbons)

    • δ 84.8 (quaternary carbon of pinacol)

    • Aromatic carbons: δ 117.4, 122.6, 124.3, 125.1, 126.4, 139.5, 141.8 .

  • ¹¹B NMR (128 MHz, CDCl₃): δ 28.9, consistent with tetracoordinated boron .

High-Resolution Mass Spectrometry (HRMS)

The APCI-TOF mass spectrum confirms the molecular ion [M+H]⁺ at m/z 339.0212 (calculated 339.0220 for C₁₀H₁₄BBrO₂S) .

Melting Point

The compound melts at 71.2°C, indicative of its crystalline purity .

Reactivity and Applications

Nickel Complex Formation

The pinacol ester (1b) reacts with bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe) in toluene at 60°C to form a nickel-thiophyne complex (2b). This complex, characterized by X-ray diffraction, features a η²-coordination mode between the nickel center and the thiophyne ligand .

Reaction Scheme:
Ni(cod)2+dcpe+1b[Ni(dcpe)(η²-C₈H₄BrS-Bpin)]\text{Ni(cod)}_2 + \text{dcpe} + \text{1b} \rightarrow \text{[Ni(dcpe)(η²-C₈H₄BrS-Bpin)]}

Deprotonation and Further Functionalization

Treatment of complex 2b with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) generates a reactive intermediate (3b), which undergoes cycloaddition with bis(trimethylsilyl)acetylene to yield a nickel-alkyne complex (6). This reactivity highlights the utility of 1b-derived complexes in alkyne activation .

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